2,3,5-Trifluoro-4-trifluoromethyl-phenylamine

Catalog No.
S6584690
CAS No.
123950-43-6
M.F
C7H3F6N
M. Wt
215.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trifluoro-4-trifluoromethyl-phenylamine

CAS Number

123950-43-6

Product Name

2,3,5-Trifluoro-4-trifluoromethyl-phenylamine

IUPAC Name

2,3,5-trifluoro-4-(trifluoromethyl)aniline

Molecular Formula

C7H3F6N

Molecular Weight

215.10 g/mol

InChI

InChI=1S/C7H3F6N/c8-2-1-3(14)5(9)6(10)4(2)7(11,12)13/h1H,14H2

InChI Key

YLHKZEPURJLSBH-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)C(F)(F)F)F)F)N

Canonical SMILES

C1=C(C(=C(C(=C1F)C(F)(F)F)F)F)N

2,3,5-Trifluoro-4-trifluoromethyl-phenylamine, also known as 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline, is a fluorinated aromatic amine characterized by its unique trifluoromethyl and trifluoro substitutions on the phenyl ring. Its molecular formula is C₇H₂F₇N, and it possesses a molecular weight of 233.09 g/mol. The presence of multiple fluorine atoms imparts significant chemical stability and unique physical properties, making this compound of interest in various fields including pharmaceuticals and agrochemicals.

The reactivity of 2,3,5-Trifluoro-4-trifluoromethyl-phenylamine can be attributed to its electrophilic nature due to the electron-withdrawing effects of the trifluoromethyl groups. Common reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The presence of trifluoro groups can influence regioselectivity during electrophilic aromatic substitution (EAS) reactions.
  • Reduction Reactions: The compound can undergo reduction to yield various derivatives that may have different biological activities.

Fluorinated compounds, including 2,3,5-Trifluoro-4-trifluoromethyl-phenylamine, have shown notable biological activities. Research indicates that fluorine atoms can enhance the bioavailability and metabolic stability of drugs. This compound has been investigated for its potential use in medicinal chemistry due to its ability to interact with biological targets effectively. Specifically, fluorinated anilines are often explored for their roles as intermediates in the synthesis of pharmaceuticals.

The synthesis of 2,3,5-Trifluoro-4-trifluoromethyl-phenylamine typically involves several steps:

  • Starting Material Preparation: Tetrafluorobenzene is often used as a precursor.
  • Fluorination: A series of fluorination reactions can introduce trifluoromethyl groups onto the aromatic ring.
  • Amidation: The introduction of the amino group can be achieved through various methods such as reduction of nitro derivatives or direct amination.

A notable method includes high-pressure synthesis involving tetrafluorobenzene and ammonia under specific conditions to achieve high yields .

2,3,5-Trifluoro-4-trifluoromethyl-phenylamine has various applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its stability and efficacy.
  • Material Science: Its unique properties make it suitable for use in advanced materials and coatings.

Studies have indicated that compounds containing trifluoromethyl groups exhibit unique interactions with biological systems. For instance, the high electronegativity and bond strength associated with carbon-fluorine bonds can lead to altered pharmacokinetic properties compared to non-fluorinated analogs. Interaction studies often focus on binding affinities with target enzymes or receptors in drug development processes.

Several compounds share structural similarities with 2,3,5-Trifluoro-4-trifluoromethyl-phenylamine. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2,3-DichloroanilineContains chlorine instead of fluorineLower stability and different reactivity
4-Trifluoromethyl-anilineTrifluoromethyl group at the para positionLess steric hindrance than 2,3,5-Trifluoro...
2-FluoroanilineSingle fluorine substitutionSimpler structure with less electronic effects
2,6-Dichloro-4-trifluoromethylphenylamineContains dichloro groupsEnhanced reactivity due to multiple halogens

The distinct arrangement of trifluoro groups in 2,3,5-Trifluoro-4-trifluoromethyl-phenylamine contributes significantly to its chemical behavior and potential biological activities compared to these similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

215.01696807 g/mol

Monoisotopic Mass

215.01696807 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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